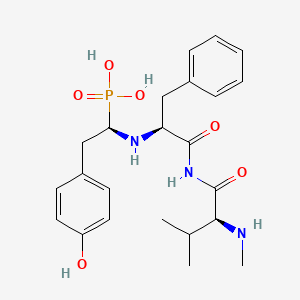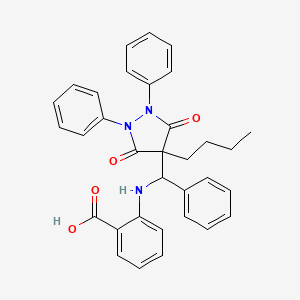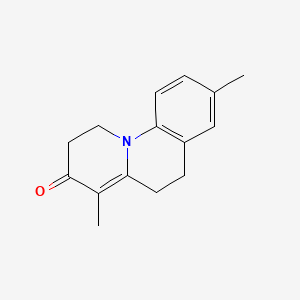
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Übersicht
Beschreibung
AS-601811 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
Alkaloid Properties : Tetrahydroberberine, a closely related compound, exhibits a bent molecular conformation and is involved in crystal packing through intermolecular hydrogen bonds. This suggests potential pharmacological applications (Pingali, Donahue, & Payton-Stewart, 2015).
Antineoplastic Potential : Derivatives of benzoquinolizinone have been synthesized and evaluated for antineoplastic (anti-cancer) and anticonvulsant activities, indicating their potential use in cancer therapy (Popp & Watts, 1978).
Chemical Synthesis and Properties
Reduction Studies : Research has explored the reduction of benzo[b]quinolizinium bromide with sodium borohydride, forming various reduced quinolizine derivatives. This has implications for synthetic chemistry processes (Miyadera & Tachikawa, 1969).
X-ray Crystallography : The Schmidt reaction product from a similar compound has been analyzed using X-ray crystallography, providing insights into the structural aspects of these compounds (Begley & Whittaker, 1973).
Synthesis of Heterocycles : Studies have been conducted on the chemistry of triketones to create quinolino-benzoxazinones and benzoxazepines, demonstrating the versatility of these compounds in synthesizing diverse heterocycles (Wittmann & Herzog, 1976).
Potential Therapeutic Applications
Steroid 5 Alpha-Reductase Inhibition : Benzo[c]quinolizin-3-one derivatives have been synthesized as selective inhibitors of human steroid 5 alpha-reductase isoenzyme 1, indicating potential therapeutic applications for skin disorders and male pattern baldness (Guarna et al., 1998).
Theoretical SAR Analysis : Theoretical methodologies have been used to analyze the structure-activity relationships of benzo[c]quinolizin-3-ones, aiding in the design of new active compounds for pharmaceutical applications (Braga & Galvão, 2004).
Eigenschaften
CAS-Nummer |
194979-95-8 |
|---|---|
Produktname |
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- |
Molekularformel |
C15H17NO |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |
InChI-Schlüssel |
SNEPAAKJPPNOQM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



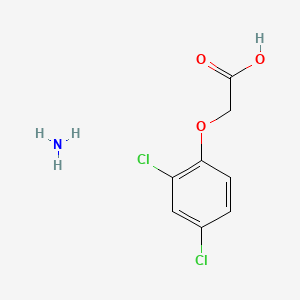
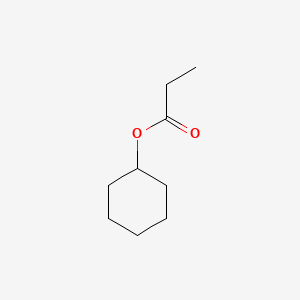
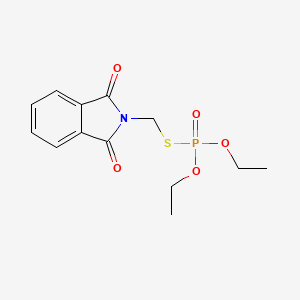
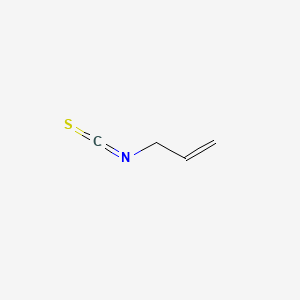
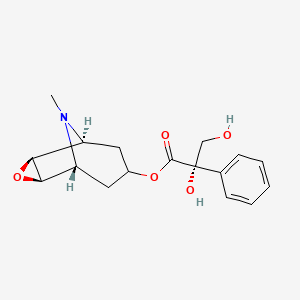


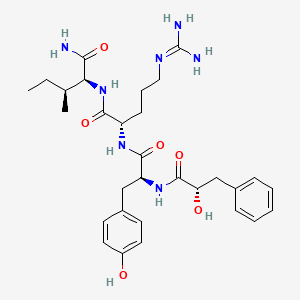
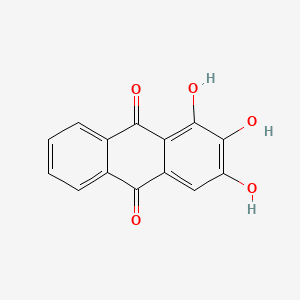
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
